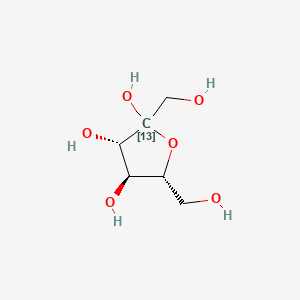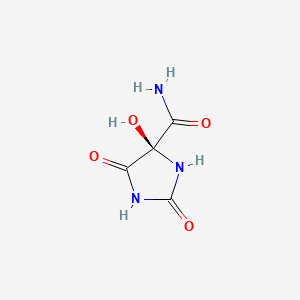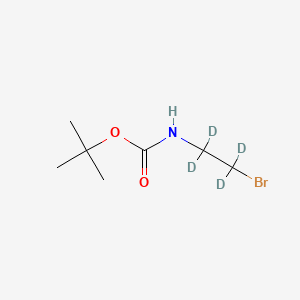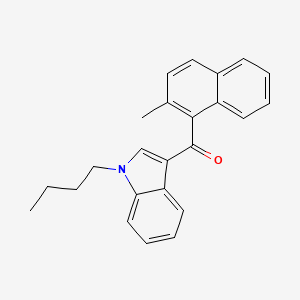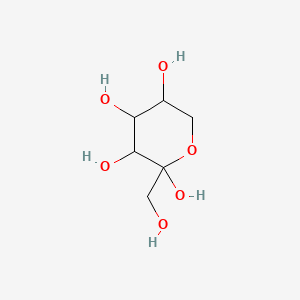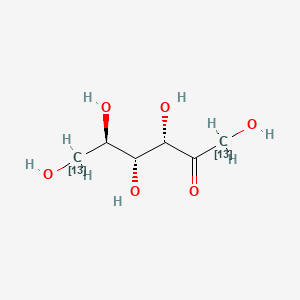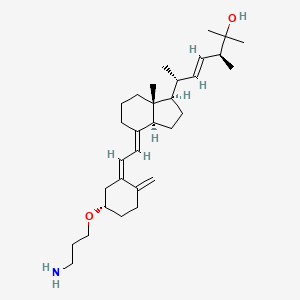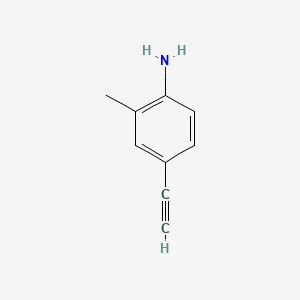![molecular formula C6H12O6 B583692 D-[1,6-13C2]Galactose CAS No. 478518-64-8](/img/structure/B583692.png)
D-[1,6-13C2]Galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose is a monosaccharide sugar that serves as an energy source and glycosylation component . It is a C-4 epimer of glucose and often used as a source of carbon in culture media . Galactose is a component of the disaccharide lactose and released upon hydrolysis by β-galactosidase enzymes .
Molecular Structure Analysis
D-Galactose, the C-4 epimer of glucose and a pivotal mammalian monosaccharide, is widely present in blood, milk, gangliosides, and N- and O-linked glycans . The molecular formula of D-[1,6-13C2]Galactose is C6H12O6 .
Physical And Chemical Properties Analysis
D-[1,6-13C2]Galactose has a molecular weight of 182.14 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The exact mass and monoisotopic mass are 182.07009777 g/mol .
Wissenschaftliche Forschungsanwendungen
Metabolic Tracing and Flux Analysis
D-[1,6-13C2]Galactose serves as an excellent tracer for studying metabolic pathways. Researchers use it to investigate galactose metabolism, including its conversion to glucose and other metabolites. By tracking the labeled carbon atoms, scientists gain insights into glycolysis, the pentose phosphate pathway, and galactose utilization in different tissues or cell types .
Aging Research and Senescence Models
D-galactose-induced accelerated aging models have been widely employed in both in vitro and in vivo studies. Systemic administration of D-galactose artificially induces senescence, making it a valuable tool for investigating aging-related processes, oxidative stress, and potential anti-aging interventions .
Drug Delivery and Theranostics
D-galactose, as a monosaccharide sugar, interacts with specific cell receptors. Researchers have explored its utility as a ligand in drug delivery systems. By conjugating drugs or nanoparticles with D-galactose, targeted delivery to liver cells (which express galactose receptors) becomes feasible. Additionally, D-galactose-based theranostic agents combine diagnostic and therapeutic functions, enhancing precision medicine approaches .
Liver Function Assessment
D-[1,6-13C2]Galactose is particularly useful for assessing liver function. In clinical settings, it is administered intravenously, and its clearance rate reflects hepatic function. The liver rapidly metabolizes galactose, and alterations in clearance can indicate liver disease or dysfunction .
Studying Glycosylation Pathways
Galactose is a critical component of glycoproteins and glycolipids. By using labeled D-galactose, researchers can investigate glycosylation pathways, including N-linked and O-linked glycosylation. This knowledge is essential for understanding protein function, cell signaling, and disease mechanisms .
Biofuel Production and Low-Calorie Sweeteners
D-galactose-rich biomass, such as macroalgae, can be a feedstock for biofuel production. Microbial fermentation processes convert galactose into biofuels like ethanol. Additionally, D-galactose can be enzymatically converted to D-tagatose, a promising low-calorie sweetener alternative to sugar. Genetic modification of L-arabinose isomerase enhances this bioconversion .
These applications highlight the versatility and significance of D-[1,6-13C2]Galactose in scientific research. Whether unraveling metabolic pathways or advancing drug delivery strategies, this compound continues to contribute to our understanding of biology and medicine. 🌟 .
Wirkmechanismus
Target of Action
D-[1,6-13C2]Galactose, a simple monosaccharide, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .
Mode of Action
The interaction of D-[1,6-13C2]Galactose with its targets enhances cellular uptake, thereby improving drug delivery to the intended target cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes is a key aspect of this interaction .
Biochemical Pathways
D-[1,6-13C2]Galactose is involved in the Leloir pathway, which converts beta-D-galactose to glucose 1-phosphate . This pathway involves several enzymes, including galactokinase, which catalyzes the conversion of alpha-D-galactose to galactose 1-phosphate .
Pharmacokinetics
It is known that galactose is an essential component of glycolipids and glycoproteins, serving as an energy source . The ADME properties of D-[1,6-13C2]Galactose and their impact on bioavailability are subjects of ongoing research.
Result of Action
The action of D-[1,6-13C2]Galactose results in the formation of galactose 1-phosphate, a key intermediate in the Leloir pathway . This pathway plays a crucial role in the metabolism of galactose, converting it into a form that can be used by the body for energy .
Action Environment
The action of D-[1,6-13C2]Galactose can be influenced by various environmental factors. For instance, the presence of galactose in the environment can affect the rate of galactose metabolism
Safety and Hazards
Zukünftige Richtungen
While there are limited therapeutic uses for which galactose is formally indicated, many studies are looking into a variety of possible uses for galactose . These include accelerating senescence in mice, rats, and Drosophila, the proposed association between galactose in consumed milk and ovarian cancer, and a possible role in the therapy of focal segmental glomerulosclerosis .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-BVSKUTBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

